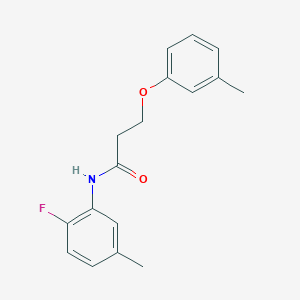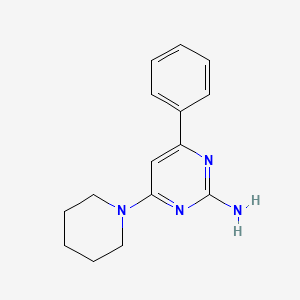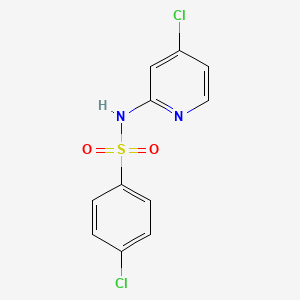
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide, also known as LUF6000, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mecanismo De Acción
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide exerts its pharmacological effects by modulating the activity of specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide also inhibits the activity of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB), two signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide has been shown to have anti-inflammatory and anti-tumor effects in various animal models. It reduces the production of inflammatory mediators and inhibits the growth and proliferation of cancer cells. In addition, N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and signaling pathways. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may limit its use in certain experiments.
Direcciones Futuras
Future research on N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide may focus on its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Studies may investigate its pharmacokinetics, toxicity, and efficacy in preclinical and clinical trials. In addition, research may explore the development of novel analogs of N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide with improved pharmacological properties.
Métodos De Síntesis
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide can be synthesized through a multi-step process that involves the reaction of 2-fluoro-5-methylphenol with 3-methylphenoxypropanol in the presence of a base catalyst. The resulting intermediate is then subjected to an amide coupling reaction with 3-(dimethylamino)propyl chloride hydrochloride to yield N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide.
Aplicaciones Científicas De Investigación
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide has been investigated for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide exhibits anti-inflammatory and anti-tumor properties by inhibiting the activity of specific enzymes and signaling pathways.
Propiedades
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12-4-3-5-14(10-12)21-9-8-17(20)19-16-11-13(2)6-7-15(16)18/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTZODRQGLEEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)NC2=C(C=CC(=C2)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5786784.png)
![ethyl 5-[(1,3-benzothiazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5786791.png)


![{5-[4-(carboxymethoxy)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5786810.png)

![4-[(2-methoxyphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5786825.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5786826.png)
![2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5786831.png)
![methyl N-{4-[(diethylamino)sulfonyl]benzoyl}glycinate](/img/structure/B5786840.png)